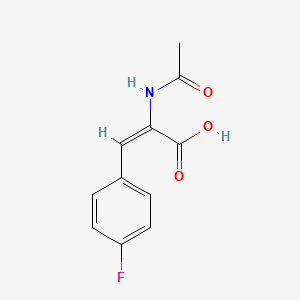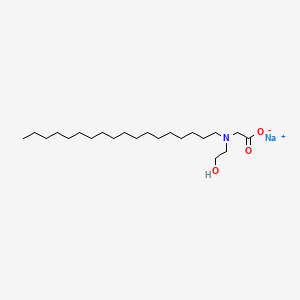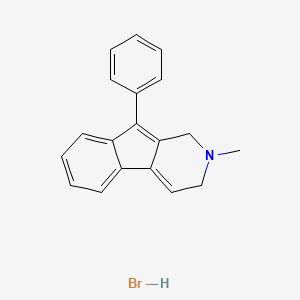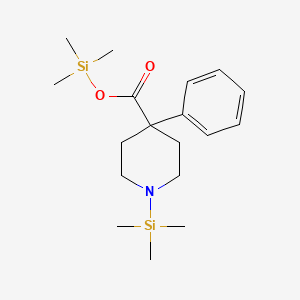
Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is a complex organic compound that features a piperidine ring substituted with a phenyl group and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Lacks the trimethylsilyl groups, resulting in different chemical properties and reactivity.
1-Trimethylsilylpiperidine: Contains only one trimethylsilyl group, leading to variations in its applications and behavior.
4-Phenyl-4-piperidinecarboxylic acid: Does not have the trimethylsilyl ester functionality, affecting its solubility and reactivity.
Uniqueness
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
55268-57-0 |
|---|---|
Molecular Formula |
C18H31NO2Si2 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3 |
InChI Key |
BUEFNVGBEGGYEU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
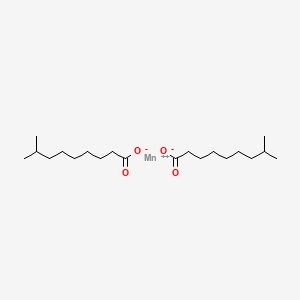

![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
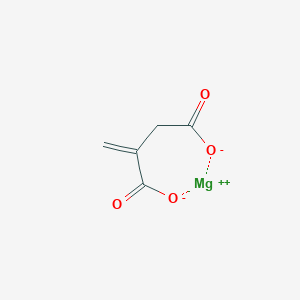
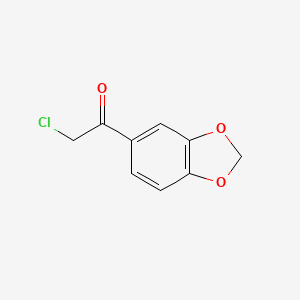
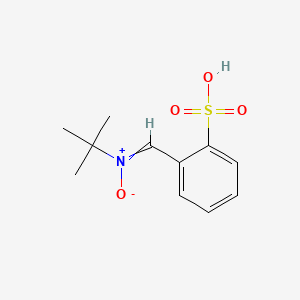
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)

